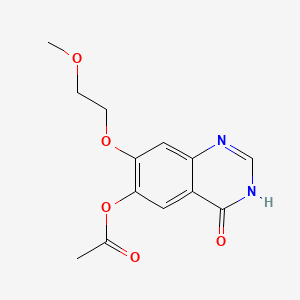

7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate

Beschreibung

7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate is a quinazolinone derivative characterized by a methoxyethoxy substituent at position 7 and an acetate group at position 6 of the quinazoline scaffold. Quinazolinones are heterocyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis . This compound is listed as a high-purity specialty chemical by CymitQuimica, with pricing reflecting its synthetic complexity (1g: €1,479; 100mg: €466) . The methoxyethoxy side chain likely enhances solubility compared to simpler alkoxy substituents, while the acetate group may act as a protective or reactive site for further derivatization .

Eigenschaften

IUPAC Name |

[7-(2-methoxyethoxy)-4-oxo-3H-quinazolin-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-8(16)20-12-5-9-10(14-7-15-13(9)17)6-11(12)19-4-3-18-2/h5-7H,3-4H2,1-2H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILBRLYSAHPULI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzoic acid with an appropriate aldehyde to form the quinazolinone core. This is followed by the introduction of the methoxyethoxy group through etherification and the final acetylation step to form the acetate ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinazolinone core to its corresponding amine derivatives.

Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce quinazolinone amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with biological targets suggests it could be developed into a drug for treating certain diseases, such as cancer or infectious diseases.

Industry

Industrially, 7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of 7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways and lead to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Quinazolinones

The following table compares 7-(2-methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate with structurally related compounds from the Chongqing Weierde Haorui Pharmaceutical Chemical Co. catalog :

| Compound Name | Substituents | Key Functional Groups | Potential Applications |

|---|---|---|---|

| 7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate | 7: 2-Methoxyethoxy 6: Acetate |

Ester, ether, quinazolinone | Kinase inhibition, prodrug development |

| 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one | 6 and 7: 2-Methoxyethoxy | Ether, quinazolinone | Solubility-enhanced drug candidates |

| 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | 7: Methoxy 6: Acetate |

Ester, methoxy, quinazolinone | Antimicrobial or anti-inflammatory agents |

| 7-Benzyloxy-4-chloro-6-methoxyquinazoline | 7: Benzyloxy 6: Methoxy 4: Chlorine |

Halogen, benzyl ether | Anticancer or antiviral scaffolds |

| 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | 7: Methoxy 6: 3-Morpholinopropoxy |

Morpholine, ether | Targeted kinase inhibitors (e.g., EGFR) |

Key Observations:

Reactivity : The acetate group at position 6 distinguishes it from analogs like 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one , which lacks ester functionality. This acetate may serve as a site for hydrolysis to generate active metabolites (e.g., free hydroxyl groups) .

Pharmacophore Diversity: Halogenated analogs (e.g., 7-benzyloxy-4-chloro-6-methoxyquinazoline) prioritize electrophilic reactivity for covalent binding, while morpholine-containing derivatives (e.g., 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one) target specific protein-protein interactions .

Biologische Aktivität

The compound 7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate (CAS No. 1471101-27-5) is part of a class of quinazoline derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Anticancer Activity

Several studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The structure of 7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate suggests potential interactions with various cellular targets involved in cancer progression.

- Mechanism of Action : Quinazoline derivatives often act by inhibiting specific kinases involved in cell proliferation and survival. In particular, compounds with similar structures have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

-

Case Studies :

- A study demonstrated that related quinazoline compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity .

- Another investigation highlighted the ability of these compounds to modulate signaling pathways associated with tumor growth .

Antimicrobial Activity

Quinazoline derivatives are also noted for their antimicrobial properties.

- Antibacterial Effects : Research has shown that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to 7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticonvulsant Activity

Some studies have reported anticonvulsant effects associated with quinazoline derivatives.

- Research Findings : A specific derivative was shown to reduce seizure frequency in animal models, suggesting that structural modifications can enhance anticonvulsant efficacy .

Comparative Biological Activity Table

Q & A

Q. What are the optimal synthetic routes for 7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate, and how can purity be validated?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinazolinone core. A plausible route includes:

Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 4-oxo-1,4-dihydroquinazoline scaffold.

Substituent Introduction:

- Alkylation at position 7 using 2-methoxyethoxy bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Acetylation at position 6 using acetic anhydride in the presence of a catalyst (e.g., H₂SO₄).

Purity Validation:

- HPLC-MS for molecular weight confirmation and impurity profiling.

- ¹H/¹³C NMR to verify regioselectivity (e.g., distinguishing between 6- and 7-substituents via coupling constants).

- HPTLC (High-Performance Thin-Layer Chromatography) for rapid purity assessment, as validated for structurally related compounds like garenoxacin mesylate .

Q. How can spectroscopic techniques resolve ambiguities in the structural characterization of this compound?

Methodological Answer:

- NMR Challenges: Overlapping signals from the methoxyethoxy and acetate groups can complicate analysis. Use DEPT-135 and 2D-COSY to assign protons and carbons, particularly distinguishing between the methylene groups in the methoxyethoxy chain.

- X-ray Crystallography: For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in ethanol/water). Refinement using SHELXL (via Olex2 or similar software) resolves bond lengths/angles and validates the 4-oxo-quinazoline tautomer .

- IR Spectroscopy: Confirm the presence of the carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ for both the 4-oxo and acetate groups .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites vulnerable to nucleophilic attack (e.g., the 4-oxo group or acetate).

- MD Simulations: Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS. This is critical for designing experiments in non-polar solvents where the methoxyethoxy chain may adopt unique conformations .

Q. How can crystallographic data address contradictions between experimental and theoretical bond-length predictions?

Methodological Answer:

- Refinement Protocols: Employ SHELXL for high-resolution refinement, focusing on anisotropic displacement parameters for the methoxyethoxy and acetate moieties. Compare experimental bond lengths (e.g., C=O at 1.21–1.23 Å) with DFT-optimized geometries to identify discrepancies .

- Twinned Data: If twinning is observed (common in flexible substituents), use SHELXE for detwinning and validate with R-factor convergence (<5% difference) .

Q. What analytical approaches resolve conformational flexibility in the methoxyethoxy side chain?

Methodological Answer:

- Cremer-Pople Puckering Parameters: Apply this method to quantify ring puckering in related heterocycles, but adapt it to analyze the methoxyethoxy chain’s torsional angles. Use Mercury or PLATON to calculate torsion angles (e.g., C-O-C-C) from crystallographic data .

- Variable-Temperature NMR: Monitor dynamic behavior of the side chain by acquiring spectra from 25°C to −40°C. Signal splitting at lower temperatures indicates restricted rotation .

Q. How can researchers reconcile discrepancies between in vitro bioactivity data and computational docking results?

Methodological Answer:

- Force Field Optimization: Re-parameterize docking software (e.g., AutoDock Vina) to account for the compound’s electron-deficient 4-oxo group, which may form non-canonical hydrogen bonds.

- Solvent-Accessible Surface Area (SASA) Analysis: Use MD trajectories to assess if the methoxyethoxy chain occludes the binding pocket in aqueous environments, reducing observed activity despite favorable docking scores .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding substituent orientation?

Methodological Answer:

- Dynamic vs. Static Disorder: If NMR suggests multiple conformers (e.g., broadened methoxyethoxy signals) but X-ray shows a single conformation, perform POWDER-1D simulations to assess whether crystallographic disorder is averaged in solution.

- Paramagnetic Relaxation Enhancement (PRE): Use spin-labeled analogs to probe conformational equilibria in solution, bridging crystallographic and spectroscopic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.